molecular formula C18H27NO5 B2728369 1-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone CAS No. 1251631-71-6

1-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone

Cat. No.: B2728369
CAS No.: 1251631-71-6
M. Wt: 337.416
InChI Key: XWEONTDAEPRWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone is a synthetic organic compound It is characterized by the presence of a piperidine ring substituted with a 2-methoxyethoxy group and a 3-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with 2-Methoxyethoxy Group: The piperidine ring is then functionalized with a 2-methoxyethoxy group using nucleophilic substitution reactions.

    Attachment of 3-Methoxyphenoxy Group: Finally, the 3-methoxyphenoxy group is introduced through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of receptor-ligand interactions.

    Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Methoxymethyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone: Similar structure but lacks the 2-methoxyethoxy group.

    1-(4-(Ethoxymethyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone: Similar structure but has an ethoxymethyl group instead of the 2-methoxyethoxy group.

Uniqueness

1-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone is unique due to the presence of both the 2-methoxyethoxy and 3-methoxyphenoxy groups. These substituents may confer distinct chemical and biological properties, making the compound valuable for specific applications.

Properties

IUPAC Name

1-[4-(2-methoxyethoxymethyl)piperidin-1-yl]-2-(3-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-21-10-11-23-13-15-6-8-19(9-7-15)18(20)14-24-17-5-3-4-16(12-17)22-2/h3-5,12,15H,6-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEONTDAEPRWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1CCN(CC1)C(=O)COC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.